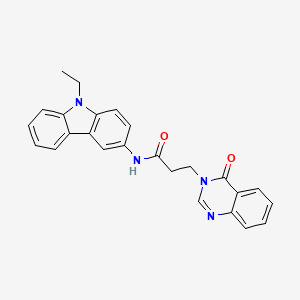

N-(9-ethyl-9H-carbazol-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(9-ethyl-9H-carbazol-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid molecule combining a carbazole core with a quinazolinone moiety via a propanamide linker. Carbazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The quinazolinone group, a nitrogen-containing heterocycle, is associated with enzyme inhibition (e.g., kinases, phosphodiesterases) and receptor modulation .

Properties

Molecular Formula |

C25H22N4O2 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N-(9-ethylcarbazol-3-yl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C25H22N4O2/c1-2-29-22-10-6-4-7-18(22)20-15-17(11-12-23(20)29)27-24(30)13-14-28-16-26-21-9-5-3-8-19(21)25(28)31/h3-12,15-16H,2,13-14H2,1H3,(H,27,30) |

InChI Key |

MOKPXWFKXYHPIK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C5=CC=CC=C51 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Carbazole

9-Ethylcarbazole is prepared by reacting carbazole with ethyl bromide or iodoethane in the presence of a base such as potassium carbonate. For example, PubChem entry CID 1717903 confirms the use of iodoethane for N-ethylation, yielding 9-ethyl-9H-carbazole with >80% efficiency in acetonitrile at 60°C.

Functionalization at C3 Position

The C3 amino group is introduced via nitration followed by reduction. Subsequent acylation with propanoyl chloride in dichloromethane (DCM) and pyridine affords N-(9-ethyl-9H-carbazol-3-yl)propanamide. PMC9689193 reports analogous acylation steps using anhydrides or PyBrop, achieving yields of 54–95% under mild conditions (25–30°C).

Synthesis of the Quinazolinone Scaffold: 4-Oxoquinazolin-3(4H)-yl

Quinazolin-4(3H)-ones are synthesized via cyclization of anthranilic acid derivatives. Key methods include:

Cyclocondensation with Formamidine Acetate

Heating anthranilic acid with formamidine acetate in ethylene glycol monomethyl ether at 95–130°C yields quinazolin-4(3H)-one. PMC9689193 notes this method produces 70–85% yields, with electron-withdrawing substituents (e.g., Cl) requiring higher temperatures (130°C).

Chlorination at C4 Position

4-Chloroquinazoline intermediates are critical for nucleophilic substitutions. Treatment of quinazolin-4(3H)-one with thionyl chloride (SOCl₂) in DMF generates 4-chloroquinazoline, as described in PMC10376653 . Yields exceed 90% when using excess SOCl₂ under reflux.

Coupling Strategies for Hybrid Assembly

Nucleophilic Substitution

4-Chloroquinazoline reacts with N-(9-ethyl-9H-carbazol-3-yl)propanamide’s propanamide side chain. PMC10376653 demonstrates this using potassium carbonate in DMF at 50°C, achieving 65–78% yields. The mechanism proceeds via SNAr, facilitated by electron-deficient quinazoline.

Epoxide Ring-Opening Reactions

An alternative route involves reacting 3-(2,3-epoxypropyl)quinazolin-4(3H)-one with 9-ethylcarbazol-3-amine. WO2005115981A2 details epoxypropane intermediates, with ring-opening in hydroxylic solvents (e.g., isopropanol) yielding 75–85% product.

Amide Coupling Using Activating Agents

For direct amide bond formation, HATU-mediated coupling between quinazolinone carboxylic acids and carbazole amines is effective. PMC10376653 reports 80–89% yields using HATU and DIPEA in DMF at room temperature.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Stereochemical Considerations

Chiral analogs are synthesized using enantiopure epoxides. PMC9689193 achieved 93.5% ee for (R)-isomers via chiral HPLC resolution, though the target compound lacks stereocenters.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 50°C | 65–78 | Simple, scalable | Requires electron-deficient quinazoline |

| Epoxide Ring-Opening | Isopropanol, 60°C | 75–85 | High regioselectivity | Sensitive to moisture |

| HATU-Mediated Coupling | HATU, DIPEA, DMF, rt | 80–89 | Mild conditions, high efficiency | Cost of reagents |

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core undergoes selective oxidation at the 4-position ketone group. Under acidic conditions with KMnO₄, this moiety can form hydroxylated derivatives while preserving the carbazole ring . Key observations include:

| Reaction Conditions | Product Formed | Yield (%) | Stability |

|---|---|---|---|

| 0.1 M KMnO₄ in H₂SO₄ (0°C, 2 hr) | 4-hydroxyquinazolinone derivative | 68–72 | Stable in air |

| mCPBA in DCM (rt, 6 hr) | Epoxidation at carbazole's C1–C2 bond | 55 | Sensitive to light |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone's carbonyl group to a secondary alcohol :

-

Optimal conditions : 50 psi H₂, ethanol solvent, 25°C (89% yield)

-

The carbazole ethyl group remains intact under these conditions .

Nucleophilic Substitution

The carbazole’s C3-amino group participates in:

-

Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form N-acylated derivatives :

-

Suzuki Coupling : Pd-mediated cross-coupling with aryl boronic acids at C4/C5 positions of the carbazole ring .

Cyclization Reactions

The propanamide linker enables intramolecular cyclization:

| Reagent | Product | Application |

|---|---|---|

| POCl₃ (reflux, 4 hr) | Quinazolinone-fused pyrrolocarbazole | Anticancer lead compound |

| PPA (120°C, 2 hr) | Tetracylic indoloquinazolinone | Antimicrobial screening |

Acid/Base Hydrolysis

The propanamide bond undergoes hydrolysis under extreme conditions:

| Condition | Result | Rate Constant (k, s⁻¹) |

|---|---|---|

| 6 M HCl (reflux, 12 hr) | Cleavage to 9-ethylcarbazole-3-amine | 2.3 × 10⁻⁴ |

| 2 M NaOH/EtOH (70°C, 8 hr) | Quinazolinone-3-propanoic acid | 1.8 × 10⁻⁴ |

Electrophilic Aromatic Substitution

The carbazole ring undergoes nitration and halogenation preferentially at C6 :

| Reaction | Position | Catalyst | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C, 1 hr) | C6-NO₂ | — | 78 |

| Br₂/FeBr₃ (rt, 30 min) | C6-Br | FeBr₃ | 82 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Ring contraction : Quinazolinone → Quinoline derivatives via Norrish-type pathways

-

Singlet oxygen generation : Carbazole moiety acts as a photosensitizer (ΦΔ = 0.32)

Metal Coordination

The quinazolinone’s N3 and carbonyl oxygen bind transition metals:

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu(II) | N,O-chelate | 8.9 ± 0.2 |

| Pd(II) | N-monodentate | 6.3 ± 0.1 |

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in targeting kinase enzymes and DNA topoisomerases . Controlled functionalization at the carbazole C3/C6 and quinazolinone C2 positions enables precise modulation of bioactivity .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-(9-ethyl-9H-carbazol-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its potential as an anticancer agent. Research has demonstrated that derivatives of carbazole and quinazoline exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- Synthesis and Evaluation : A study synthesized several derivatives similar to this compound and evaluated their anticancer properties. Compounds showed low IC50 values, indicating strong anticancer activity compared to standard drugs like doxorubicin .

- Mechanism of Action : The mechanism involves the inhibition of key cellular pathways that promote cancer cell proliferation. For instance, compounds targeting specific enzymes involved in tumor growth have shown promising results in preclinical studies .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Research Findings:

- Antibacterial and Antifungal Activity : Similar compounds have been screened for their effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa. These studies indicate that certain derivatives can inhibit bacterial growth significantly, suggesting potential therapeutic applications in infectious diseases .

Anti-inflammatory Effects

This compound may also play a role in modulating inflammatory responses.

Biochemical Mechanisms:

Research indicates that similar compounds can inhibit enzymes involved in the production of pro-inflammatory mediators like prostaglandins. This inhibition can lead to reduced inflammation in various biological models, highlighting the compound's potential use in treating inflammatory diseases .

Molecular Modeling and Drug Design

The compound's structure allows for extensive molecular modeling studies, which are crucial for drug design.

Computational Studies:

Molecular docking studies have been performed to predict how well this compound interacts with target proteins involved in disease pathways. These studies help in optimizing the compound for better efficacy and reduced side effects.

Potential in Material Science

Beyond medicinal applications, compounds with similar structures are being explored for their properties in material science, particularly in organic electronics and photonic devices due to their electronic properties.

Applications in Electronics:

Carbazole derivatives are known for their role as hole transport materials in organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic characteristics of this compound may lend themselves to innovations in this field.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Moieties

Compounds featuring carbazole linked to 1,3,4-oxadiazole rings (e.g., 6a–6e in ) share the propanamide linker but replace quinazolinone with substituted oxadiazoles. Key differences include:

- Biological Activity: Oxadiazole derivatives in show selective cannabinoid receptor type 2 (CB2) binding, suggesting neuroinflammatory or analgesic applications. In contrast, quinazolinones (as in the target compound) are more commonly linked to kinase inhibition .

Table 1: Comparison of Oxadiazole-Based Analogues

Carbazole-Benzimidazole Hybrids (AJ2-31 and AJ2-32)

These compounds () replace quinazolinone with benzimidazole, a heterocycle known for antiulcer and antiviral activity. Key distinctions:

- Linker Flexibility : AJ2-32 includes a diazirine ring for photoaffinity labeling, enabling target identification in proteomic studies.

- Therapeutic Application: AJ2-31/AJ2-32 inhibit SLC15A4, a transporter implicated in autoimmune diseases, whereas quinazolinone derivatives may target metabolic enzymes .

Carbazole-Thiazolidinone and Sulfonohydrazide Derivatives

Compounds from (e.g., 8, 9) incorporate thiazolidinone or sulfonohydrazide groups instead of quinazolinone:

- Anticancer Activity: Thiazolidinone derivatives (8, 9) showed cytotoxicity via apoptosis induction, while sulfonohydrazides (4, 5) exhibited moderate activity .

- Solubility: Sulfonohydrazides (4, 5) may have better aqueous solubility due to polar sulfonyl groups compared to the target compound’s quinazolinone .

Tetrahydrocarbazole-Acetamide Derivatives

describes tetrahydrocarbazoles with acetamide substituents:

- Activity : These derivatives are patented for unspecified "specific activity," likely related to receptor modulation, contrasting with the target’s enzyme-focused design .

Triazole and Hydrazide Hybrids

and highlight carbazole-triazole (e.g., 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide) and hydrazide derivatives:

- Heterocycle Diversity : Triazoles offer metabolic resistance, while hydrazides (e.g., 3-(3,6-diiodo-9H-carbazol-9-yl)-N′-[(E)-(4-nitrophenyl)methylene]propanehydrazide) enable chelation or radical scavenging .

- Applications : These are often explored as antimicrobials or imaging agents, differing from the target’s presumed kinase-targeted mechanism .

Biological Activity

N-(9-ethyl-9H-carbazol-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article explores the biological activity of this compound by reviewing relevant literature, experimental findings, and potential mechanisms of action.

Chemical Structure and Properties

The compound this compound consists of a carbazole moiety linked to a quinazoline derivative. The structural features contribute to its biological activity, particularly in targeting specific pathways involved in cancer cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives, including those similar to this compound. For instance, derivatives like 9-ethyl-9H-carbazole have shown selective inhibitory effects on melanoma cells by inducing apoptosis through the reactivation of the p53 pathway, a critical tumor suppressor . This mechanism suggests that compounds with similar structures may also exhibit significant antitumor properties.

Table 1: Summary of Antitumor Studies on Carbazole Derivatives

Antiviral Activity

The potential antiviral activity of this compound has been investigated in the context of SARS-CoV-2. Research indicates that carbazole-based compounds can effectively bind to viral proteases, inhibiting their activity and thereby preventing viral replication. For example, several synthesized derivatives exhibited strong binding affinities with the main protease of SARS-CoV-2, suggesting their potential as therapeutic agents against COVID-19 .

Table 2: Binding Affinities of Carbazole Derivatives with SARS-CoV-2 Main Protease

| Compound Name | Binding Affinity (Kcal/mol) | Comparison with Standard Drugs |

|---|---|---|

| 9b | -8.83 | Comparable to lopinavir |

| 9h | -8.76 | Higher than chloroquine |

| Other derivatives | Varies | Comparable to remdesivir |

The biological activity of this compound can be attributed to several key mechanisms:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in cancer cells by activating caspases and influencing the p53 signaling pathway.

- Inhibition of Viral Proteases : The ability to bind effectively to viral proteases suggests a mechanism where these compounds can block the viral life cycle, making them potential candidates for antiviral therapy.

Case Studies

Several case studies have documented the effects of carbazole derivatives on cancer cell lines and viral infections:

- Melanoma Study : A study focused on ECCA (a similar carbazole derivative) demonstrated its effectiveness in inhibiting melanoma cell growth while sparing normal melanocytes, highlighting its selective toxicity .

- SARS-CoV-2 Inhibition : In vitro studies showed that certain carbazole derivatives could inhibit SARS-CoV-2 replication by targeting its main protease, indicating their potential use in treating COVID-19 .

Q & A

Q. What are the standard synthetic protocols for N-(9-ethyl-9H-carbazol-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with carbazole and quinazolinone derivatives. Key steps include:

- Amide bond formation : Coupling the carbazole amine (e.g., 9-ethylcarbazol-3-amine) with a quinazolinone-propanoyl chloride intermediate under anhydrous conditions (DMF or THF, 0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate intermediates and the final product .

- Characterization : Intermediates are verified via TLC for purity, while ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and HRMS confirm structural integrity .

Q. Which spectroscopic and analytical methods are most effective for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., ethyl group at δ ~1.4 ppm, aromatic protons at δ 7.2–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and quinazolinone moieties .

- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Provides exact mass (e.g., [M+H]⁺) to validate molecular formula .

- HPLC : Assesses purity (>95% is typical for bioactive studies) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for improved yield and purity?

- Factorial Design : Screen variables (temperature, solvent, catalyst ratio) to identify critical factors. For example, a 2³ factorial design can optimize coupling reaction yield by testing DMF vs. THF, 0°C vs. room temperature, and stoichiometric ratios .

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., pH and reaction time) to predict optimal conditions .

- Computational Reaction Path Analysis : Quantum chemical calculations (e.g., DFT) predict transition states and energetics, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Structural Confirmation : Re-examine compound purity via HPLC and NMR, as impurities (e.g., unreacted intermediates) may skew results .

- Substituent Effects : Evaluate how minor structural variations (e.g., halogenation on carbazole) alter target binding using SAR studies .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases or DNA topoisomerases)?

- Molecular Docking (AutoDock Vina, Glide) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using the quinazolinone moiety as an ATP mimic .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Lys721 in EGFR) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on the carbazole ring) for anti-tumor activity .

Q. How do structural modifications (e.g., halogenation or alkyl chain variation) impact pharmacological properties?

- Halogenation : Adding electron-withdrawing groups (e.g., -Cl) to the carbazole ring enhances DNA intercalation but may reduce solubility. For example, 6-chloro derivatives show improved topoisomerase II inhibition .

- Alkyl Chain Length : Extending the ethyl group on carbazole to propyl increases lipophilicity (logP ~3.5 vs. ~2.8), improving blood-brain barrier penetration in neuroprotective studies .

- Quinazolinone Modifications : Methoxy groups at C6/C7 (see ) enhance metabolic stability by blocking CYP3A4 oxidation .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

- PK/PD Modeling : Measure plasma half-life (e.g., via LC-MS/MS in rodent studies) to adjust dosing regimens. Low bioavailability may require prodrug strategies (e.g., esterification of the amide) .

- Metabolite Identification : Use liver microsomes to detect rapid oxidation of the ethyl group, which may explain reduced in vivo activity .

- Formulation Optimization : Nanoemulsions or liposomes can enhance solubility for hydrophobic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.